N-[(Azepan-2-yl)methyl]methanesulfonamide
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Overview
Description
N-[(Azepan-2-yl)methyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a methanesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azepan-2-yl)methyl]methanesulfonamide typically involves the reaction of azepane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The general reaction scheme is as follows:
Reactants: Azepane, Methanesulfonyl chloride, Triethylamine
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-[(Azepan-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted sulfonamides
Scientific Research Applications
N-[(Azepan-2-yl)methyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use as a drug candidate for treating bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Azepan-2-yl)methyl]methanesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-[(Azepan-1-yl)methyl]methanesulfonamide
- N-[(Hexamethylenimino)methyl]methanesulfonamide
- N-[(Piperidin-1-yl)methyl]methanesulfonamide
Uniqueness
N-[(Azepan-2-yl)methyl]methanesulfonamide is unique due to the presence of the azepane ring, which imparts specific steric and electronic properties. This makes it distinct from other sulfonamides with different ring structures, such as piperidine or hexamethyleneimine derivatives. The azepane ring can influence the compound’s binding affinity to bacterial enzymes and its overall pharmacokinetic properties.
Properties
Molecular Formula |
C8H18N2O2S |
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Molecular Weight |
206.31 g/mol |
IUPAC Name |
N-(azepan-2-ylmethyl)methanesulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-13(11,12)10-7-8-5-3-2-4-6-9-8/h8-10H,2-7H2,1H3 |
InChI Key |
DGTIVKAUCDCHKD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1CCCCCN1 |
Origin of Product |
United States |
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